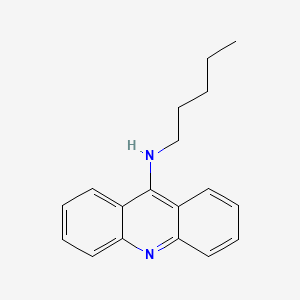

9-Acridinamine, N-pentyl-

説明

Historical and Contemporary Significance of Acridine (B1665455) and 9-Acridinamine Scaffolds in Chemical Biology

The acridine scaffold, a tricyclic aromatic ring system, has a rich history, initially gaining prominence in the 19th century for its use in the synthesis of dyes and pigments. rsc.org The planar nature of the acridine ring also led to its early use as an antiseptic. slideshare.net In contemporary chemical biology, the significance of the acridine and 9-acridinamine scaffolds has shifted dramatically towards therapeutic applications. These structures are now recognized as privileged pharmacophores, forming the foundation for a multitude of biologically active compounds. rsc.orgmdpi.com

The primary reason for their modern importance lies in their ability to function as DNA intercalators. rsc.orgtandfonline.com The planar acridine ring can insert itself between the base pairs of a DNA double helix, leading to structural distortions that can inhibit crucial cellular processes like DNA replication and transcription. tandfonline.com This mechanism is the basis for the development of acridine-based compounds as anticancer agents. rsc.orgtandfonline.comnih.gov Beyond simple intercalation, derivatives of 9-acridinamine have been developed as potent inhibitors of key enzymes involved in DNA topology and maintenance, such as topoisomerase I and II. rsc.orgnih.govresearchgate.net This has led to the clinical investigation of several acridine derivatives for cancer therapy. rsc.orgnih.gov The biological activities of these scaffolds are diverse, with research demonstrating their potential as antimalarial, antiviral, antibacterial, and antiprion agents. rsc.orggoogle.comontosight.ai

Classification and Structural Features of N-Substituted 9-Acridinamine Derivatives

N-substituted 9-acridinamine derivatives are classified based on the nature of the substituent attached to the exocyclic amino group at the 9-position of the acridine core. This substituent is a critical determinant of the molecule's physicochemical properties and biological activity.

The core structural feature of all such derivatives is the rigid, planar, tricyclic aromatic system of acridine. tandfonline.com The key point of variation is the 'N-substituent'. This can range from simple alkyl or aryl groups to more complex moieties, including those bearing additional functional groups that can be electron-withdrawing or electron-donating. rsc.orgontosight.ai

Key structural considerations include:

The N-Substituent: The size, lipophilicity, and electronic nature of the group attached to the 9-amino nitrogen profoundly influence the compound's properties. For instance, an alkyl chain, such as the pentyl group in N-pentyl-9-acridinamine, increases the molecule's lipophilicity, which can affect its ability to cross cell membranes. researchgate.net

Tautomerism: 9-acridinamine derivatives can exist in two tautomeric forms: the amino form and the imino form. The equilibrium between these two forms is influenced by the substituent on the exocyclic nitrogen and the surrounding solvent environment. This tautomerism is significant as the different forms can have distinct biological activities and interaction profiles. researchgate.net

Substituents on the Acridine Ring: In addition to the N-substituent at position 9, modifications to the acridine ring itself (e.g., the addition of chloro or methoxy (B1213986) groups) are common strategies to modulate the electronic properties and biological activity of the compound. slideshare.netgoogle.com

The table below illustrates the classification based on the N-substituent at the 9-position.

| Class of N-Substituted 9-Acridinamine | General Structure | Key Features | Example |

| N-Alkyl-9-Acridinamines | Acridine ring with an alkyl chain on the 9-amino group. | Chain length influences lipophilicity and biological interactions. google.com | N-Pentyl-9-Acridinamine |

| N-Aryl-9-Acridinamines | Acridine ring with an aryl group on the 9-amino group. | Electronic properties of the aryl ring (e.g., presence of electron-withdrawing groups) are critical for activity. researchgate.netgoogle.com | N-phenylacridin-9-amine |

| 9-Acridinyl Amino Acid Derivatives | An amino acid moiety is linked to the 9-amino group. | Combines the intercalating acridine scaffold with the biocompatibility and functionality of amino acids. ontosight.ai | N-(9-acridinyl)-glycine |

| Complex N-Substituted Derivatives | The N-substituent contains other functional groups like piperazine (B1678402) or morpholine (B109124) rings. | These groups can alter solubility, basicity, and specific interactions with biological targets. nih.govresearchgate.net | Acridin-9-yl(3-morpholin-4-yl-propyl)-amine |

Rationale for Academic Research Focus on N-Pentyl-9-Acridinamine

Specific academic research singling out N-pentyl-9-acridinamine is not extensively documented in broad literature. However, the rationale for its synthesis and study can be strongly inferred from structure-activity relationship (SAR) studies conducted on the broader class of N-alkyl-9-acridinamine derivatives. google.comontosight.ai A common and powerful strategy in medicinal chemistry is to systematically vary the length of an alkyl chain on a pharmacophore to probe the effects of lipophilicity and steric bulk on biological activity.

Investigations into quinacrine (B1676205) analogues, for example, have demonstrated that the length of the alkyl linker attached to the 9-amino group is a crucial structural feature influencing their antiprion activity in vitro. google.com Similarly, research on other N-alkylated acridines has been undertaken to understand how chain length impacts DNA binding and cytotoxicity. ontosight.ai The synthesis of derivatives with varying alkyl chains, such as propyl and octyl linkers, has been used to prepare radiolabeled DNA intercalators for biological experiments.

Therefore, the focus on the N-pentyl derivative is a logical step in a systematic exploration. The pentyl group provides a specific degree of lipophilicity and a particular spatial arrangement that is intermediate between shorter (e.g., methyl, ethyl) and longer (e.g., octyl) alkyl chains. Studying the N-pentyl analog allows researchers to map the relationship between alkyl chain length and biological effect, helping to identify an optimal length for a desired interaction, be it DNA intercalation, enzyme inhibition, or another therapeutic action.

Current Research Landscape and Gaps in Understanding N-Pentyl-9-Acridinamine Molecular Interactions

The current research landscape for 9-acridinamine derivatives is rich, with a strong focus on their roles as anticancer and antimicrobial agents. rsc.orgtandfonline.com The primary mechanism of action explored is their ability to intercalate into DNA and inhibit topoisomerase enzymes. rsc.orgresearchgate.netresearchgate.net Fluorescence spectroscopy is a common technique used to confirm that these derivatives can interact with DNA. rsc.org

However, there is a significant gap in the literature when it comes to the specific molecular interactions of N-pentyl-9-acridinamine. While it is highly probable that it acts as a DNA intercalator like its parent compounds, detailed studies are lacking. The precise binding affinity, the specific thermodynamic parameters of its interaction with DNA, and the exact structural details of the intercalated complex have not been extensively reported.

The key gaps in understanding include:

Specific Protein Interactions: While the interaction with topoisomerase is a known mechanism for the acridine class, the specific inhibitory concentration (IC50) and detailed kinetic analysis for N-pentyl-9-acridinamine against these enzymes are not widely available.

Comparative Cellular Studies: Detailed comparative studies that directly measure the cellular uptake, cytotoxicity, and biological effects of a series of N-alkyl-9-acridinamines, including the pentyl derivative, on various cell lines would provide a clearer picture of the structure-activity relationship.

The following table summarizes some research findings on related N-substituted acridine derivatives, highlighting the type of data that is currently sparse for the specific N-pentyl derivative.

| Derivative | Research Finding | Methodology | Reference |

| Amsacrine (an N-anilinoacridine) | Inhibition of topoisomerase II via stabilization of the cleavable complex. | In vitro enzyme assays, cell-based DNA strand break assays. | researchgate.net |

| Quinacrine (complex N-alkyl derivative) | Potent inhibitor of prion disease in cultured neuroblastoma cells. | Cell-based assays for prion protein levels. | google.comontosight.ai |

| 9-acridinyl amino acid derivatives | Compounds showed potent viability inhibition in cancer cells (A549), with some acting as topoisomerase II inhibitors. | MTT assay, cell cycle analysis, in vitro enzyme assays. | ontosight.ai |

| Acridine-thiourea derivatives | High affinity for calf thymus DNA (ctDNA) base pairs. | Spectroscopic and calorimetric analysis. | researchgate.net |

Structure

3D Structure

特性

CAS番号 |

74054-22-1 |

|---|---|

分子式 |

C18H20N2 |

分子量 |

264.4 g/mol |

IUPAC名 |

N-pentylacridin-9-amine |

InChI |

InChI=1S/C18H20N2/c1-2-3-8-13-19-18-14-9-4-6-11-16(14)20-17-12-7-5-10-15(17)18/h4-7,9-12H,2-3,8,13H2,1H3,(H,19,20) |

InChIキー |

XYIKWCPPWRQYGA-UHFFFAOYSA-N |

正規SMILES |

CCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |

製品の起源 |

United States |

Comprehensive Spectroscopic Characterization and Analysis of N Pentyl 9 Acridinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a fundamental tool for determining the precise structure of N-pentyl-9-acridinamine in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR studies confirm the molecular structure of N-pentyl-9-acridinamine. In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the acridine (B1665455) ring typically appear in the downfield region between 7.30 and 8.60 ppm. The protons of the N-pentyl group are observed in the upfield region. For instance, the terminal methyl group (CH₃) of the pentyl chain resonates at approximately 0.94 ppm.

¹³C NMR spectroscopy provides further structural confirmation by identifying the chemical environment of each carbon atom. The spectra show distinct signals for the carbon atoms of the acridine core and the pentyl side chain.

¹H and ¹³C NMR Spectral Data for N-Pentyl-9-Acridinamine in CDCl₃

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Acridine H1, H8 | 8.08 (d) | 120.4 |

| Acridine H2, H7 | 7.36 (t) | 129.0 |

| Acridine H3, H6 | 7.62 (t) | 123.7 |

| Acridine H4, H5 | 8.17 (d) | 148.9 |

| Acridine C4a, C5a | 122.9 | |

| Acridine C8a, C9a | 141.8 | |

| Acridine C9 | 155.8 | |

| N-CH₂ | 3.61 (t) | 45.2 |

| (CH₂)₃ | 1.84 (m), 1.48 (m), 1.40 (m) | 31.3, 29.3, 22.6 |

| CH₃ | 0.94 (t) | 14.1 |

Data compiled from various spectroscopic analyses.

Temperature-dependent NMR studies reveal the dynamic behavior of N-pentyl-9-acridinamine in solution. These studies can uncover processes such as restricted rotation around the C9-N bond, which connects the pentylamino group to the acridine ring. At lower temperatures, the rotation may slow sufficiently to allow for the observation of distinct signals for protons that are equivalent at room temperature. This phenomenon, known as dynamic NMR, provides valuable information about the energy barriers associated with conformational changes in the molecule.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy probes the bonding and functional groups within the N-pentyl-9-acridinamine molecule.

The FT-IR spectrum of N-pentyl-9-acridinamine displays characteristic absorption bands that correspond to specific vibrational modes of the molecule. A notable feature is the N-H stretching vibration, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the acridine ring are observed around 3050 cm⁻¹. The aliphatic C-H stretching vibrations of the pentyl group are found just below 3000 cm⁻¹. Furthermore, the C=N and C=C stretching vibrations of the acridine core give rise to strong absorptions in the 1650-1400 cm⁻¹ region, which are characteristic of the aromatic system.

Key FT-IR Bands for N-Pentyl-9-Acridinamine

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3430 |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch | ~2955, 2927, 2858 |

| C=N/C=C Aromatic Stretch | ~1630, 1570, 1470 |

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For N-pentyl-9-acridinamine, Raman spectra would be expected to show strong signals for the symmetric breathing modes of the acridine ring system. These vibrations are often weak or absent in the IR spectrum. The technique is particularly useful for studying the skeletal vibrations of the polycyclic aromatic core, offering further confirmation of the molecular structure.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions and photophysical properties of N-pentyl-9-acridinamine. The UV-Visible absorption spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, shows characteristic bands corresponding to π-π* transitions within the conjugated acridine system. These transitions give the compound its color and are sensitive to the substitution on the acridine ring.

Upon excitation with an appropriate wavelength of light, N-pentyl-9-acridinamine exhibits fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and provides information about the energy of the first excited singlet state. The position and intensity of the absorption and emission maxima are influenced by the solvent polarity.

Electronic Absorption and Emission Data for N-Pentyl-9-Acridinamine

| Spectroscopic Parameter | Wavelength (nm) |

| Absorption Maxima (λmax) | ~400, 420 |

| Emission Maximum (λem) | ~450 |

UV-Visible Spectrophotometry for Electronic Transitions

UV-Visible spectrophotometry is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The acridine ring system, the core chromophore in N-pentyl-9-acridinamine, possesses a conjugated π-electron system that gives rise to characteristic absorption bands.

For the parent compound, 9-aminoacridine (B1665356), studies have identified several distinct absorption maxima. In the absence of DNA, 9-aminoacridine exhibits maximum absorbance at wavelengths of 381 nm, 400 nm, and 422 nm. researchgate.net These bands are attributed to π→π* transitions within the aromatic acridine core. The introduction of the amino group at the 9-position acts as an auxochrome, a group that modifies the absorption properties of the chromophore, typically causing a bathochromic (red) shift compared to the unsubstituted acridine.

Table 1: Representative UV-Visible Absorption Data for 9-Aminoacridine

| Compound | Absorption Maxima (λ_max) | Reference |

| 9-Aminoacridine | 381 nm, 400 nm, 422 nm | researchgate.net |

This interactive table provides the known absorption peaks for the parent compound, 9-aminoacridine.

Steady-State Fluorescence Spectroscopy for Photophysical Properties

Steady-state fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. This technique provides valuable information about the photophysical properties of a compound, including its emission wavelength and quantum yield. Like many acridine derivatives, N-pentyl-9-acridinamine is expected to be fluorescent.

The fluorescence of 9-aminoacridine and its derivatives is characterized by emission from the excited singlet state (S₁) back to the ground state (S₀). The emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a longer wavelength (a Stokes shift). For a related derivative, a high fluorescence quantum yield of 0.95 and a long fluorescence lifetime of 17.0 ns have been reported in phosphate-buffered saline, indicating it is a strong emitter. rsc.org

The N-pentyl group in N-pentyl-9-acridinamine is not expected to fundamentally alter the fluorescence mechanism. However, the solvent environment can significantly influence the photophysical properties. In polar solvents, the molecule may exhibit different fluorescence characteristics compared to nonpolar solvents due to stabilization of the excited state. The flexibility of the pentyl chain could also introduce non-radiative decay pathways, potentially leading to a slightly lower fluorescence quantum yield compared to the more rigid 9-aminoacridine.

Table 2: Representative Fluorescence Properties of a 9-Aminoacridine Derivative

| Property | Value | Conditions | Reference |

| Quantum Yield (Φ) | 0.95 ± 0.02 | in water | rsc.org |

| Fluorescence Lifetime (τ) | 17.0 ns | in PBS (λ_ex = 405 nm) | rsc.org |

This interactive table shows key fluorescence parameters for a closely related 9-aminoacridine derivative.

Research on Fluorescence Quenching Mechanisms and Factors

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by various molecular interactions. Studies on 9-aminoacridine have shown that its fluorescence can be quenched by other molecules, a process that provides insight into intermolecular interactions. nih.govresearchgate.net

Research on the fluorescence quenching of 9-aminoacridine by various compounds, such as catechols and flavonoids, has demonstrated that the primary mechanism is static quenching. nih.govresearchgate.net Static quenching occurs when the fluorescent molecule forms a non-fluorescent complex with the quencher molecule in the ground state. researchgate.net This is often confirmed by time-resolved fluorescence measurements, which show that the fluorescence lifetime of the fluorophore remains unchanged in the presence of the quencher, a hallmark of the static mechanism. researchgate.net The formation of this ground-state complex can be driven by forces such as van der Waals interactions or hydrogen bonding. acs.org

For N-pentyl-9-acridinamine, similar static quenching mechanisms are anticipated. The acridine core remains the primary site for forming π-stacked complexes with suitable quencher molecules. The N-pentyl chain, being a flexible, non-polar alkyl group, might influence the accessibility of the acridine ring to certain quenchers or participate in hydrophobic interactions, potentially modulating the binding constant of the ground-state complex. The efficiency of quenching would depend on the nature of the quencher and the solvent used.

Mass Spectrometry (MS) for Confirmation of Molecular Integrity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight and elemental composition of a synthesized compound, thereby verifying its molecular integrity.

For N-pentyl-9-acridinamine, the expected molecular formula is C₁₈H₂₀N₂. The theoretical monoisotopic mass can be calculated from the masses of the most abundant isotopes of its constituent atoms. Electrospray ionization (ESI) is a common soft ionization technique used for acridine derivatives, which typically produces a protonated molecule [M+H]⁺ in the positive ion mode. rsc.org Therefore, the mass spectrum of N-pentyl-9-acridinamine would be expected to show a prominent peak corresponding to its protonated molecular ion.

The parent compound, 9-aminoacridine (C₁₃H₁₀N₂), has a molecular weight of 194.23 g/mol , and its mass spectrum is well-documented. nist.gov The addition of a pentyl group (C₅H₁₁) to the amino nitrogen adds 71.12 g/mol to the mass.

Table 3: Expected Mass Spectrometry Data for N-Pentyl-9-Acridinamine

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ Ion (m/z) |

| 9-Aminoacridine | C₁₃H₁₀N₂ | 194.23 | 195.24 |

| N-Pentyl-9-Acridinamine | C₁₈H₂₀N₂ | 264.36 | 265.37 |

This interactive table compares the mass data of the parent compound with the expected values for N-pentyl-9-acridinamine.

Theoretical and Computational Investigations of N Pentyl 9 Acridinamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting the properties of acridine (B1665455) derivatives. rsc.orgresearchgate.net These computational approaches offer a balance of accuracy and efficiency, making them well-suited for studying relatively large molecules like N-pentyl-9-acridinamine.

Density Functional Theory (DFT) is a computational method used to model the electronic structure of many-body systems. researchgate.net For molecules like N-pentyl-9-acridinamine, DFT is employed to determine the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) and to describe the distribution of electrons within the molecule.

Research on a series of N-(alkylamino)acridine derivatives, which includes the N-pentyl variant, has utilized the B3LYP functional combined with the 6-311++G(d,p) basis set for geometry optimization. researchgate.net This level of theory is known to provide reliable structural parameters for organic molecules. researchgate.net The calculations confirm a largely planar acridine core, a key feature for the intercalating properties of this class of compounds, with the pentyl chain adopting a low-energy conformation. mdpi.comnih.gov The planarity of the aromatic system is crucial as it facilitates interaction with biological macromolecules. mdpi.comresearchgate.net

The electronic structure calculations reveal the distribution of electron density, which is essential for understanding the molecule's reactivity. For acridine derivatives, the nitrogen atom within the heterocyclic ring and the exocyclic amino group are key sites of electronic activity. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the behavior of molecules in their electronically excited states. rsc.orgresearchgate.net It is a primary tool for predicting spectroscopic properties, such as UV-Vis absorption spectra, by calculating the energies of electronic transitions from the ground state to various excited states. rsc.orgmdpi.com

For N-alkylaminoacridine derivatives, TD-DFT calculations have been performed, often using the same B3LYP/6-311++G(d,p) level of theory, to simulate their UV spectra. researchgate.net These theoretical spectra are then compared with experimentally measured ones to validate the computational model and to help assign specific absorption bands to particular electronic transitions. researchgate.net The results generally show good agreement with experimental data, confirming the reliability of the TD-DFT approach for this system. researchgate.netmdpi.com Such studies are critical for understanding how the molecule interacts with light, a fundamental aspect of its potential use as a fluorescent probe. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are fundamental to understanding a molecule's chemical reactivity and electronic properties. aimspress.comnih.gov The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is an indicator of molecular stability; a large gap suggests high stability and low reactivity. nih.gov

In N-pentyl-9-acridinamine and related compounds, the HOMO and LUMO are typically distributed across the π-conjugated system of the acridine core. researchgate.net Analysis of these orbitals helps to explain the internal charge transfer (ICT) phenomena that are characteristic of these donor-acceptor molecules. researchgate.netarxiv.org Upon electronic excitation, an electron is promoted from the HOMO to the LUMO. The spatial location of these orbitals indicates the direction of charge redistribution. For the amino tautomer of N-alkylaminoacridines, the HOMO is generally located on the acridine ring and the amino substituent, while the LUMO is concentrated on the acridine moiety. researchgate.net This distribution facilitates the charge transfer from the substituent to the ring system upon excitation.

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Term | Definition | Significance for N-Pentyl-9-Acridinamine |

| HOMO | Highest Occupied Molecular Orbital; the orbital from which an electron is most easily removed. | Represents the ability to donate an electron; its energy and distribution are key to understanding ionization and charge transfer. aimspress.com |

| LUMO | Lowest Unoccupied Molecular Orbital; the orbital to which an electron is added most easily. | Represents the ability to accept an electron; its energy and distribution are crucial for understanding electron affinity and electronic transitions. nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates that the molecule is more easily excited and generally more reactive. nih.govnih.gov It correlates with the wavelength of light absorbed. |

Computational Studies on Tautomerism in 9-Acridinamine, N-pentyl-

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical feature of 9-aminoacridine (B1665356) derivatives. mdpi.com Specifically, these compounds can exist in an equilibrium between an amino form and an imine form (also referred to as an iminoacridan). This equilibrium has a profound effect on the molecule's chemical and photophysical properties. mdpi.comnih.gov

Computational methods, particularly DFT, are used to investigate the amino-imine tautomeric equilibrium by calculating the total energies of both tautomers. researchgate.netresearchgate.net The difference in energy allows for the determination of their relative stabilities and the prediction of the equilibrium constant. Thermodynamic characteristics such as the Gibbs free energy difference (ΔG), enthalpy difference (ΔH), and entropy difference (ΔS) can also be calculated to provide a complete picture of the equilibrium under different conditions. rsc.org

Studies on substituted 9-acridinamines show that both forms can coexist, with their relative populations being sensitive to the solvent environment and the nature of the substituent. nih.govresearchgate.net For the amino form, the exocyclic C-N bond is a single bond, whereas in the imine form, it becomes a double bond, and a proton shifts from the exocyclic nitrogen to the nitrogen atom within the acridine ring. researchgate.net Computational studies have demonstrated that the imine tautomer is often more stable, although the energy difference can be small. researchgate.net For example, in a study of related N-heterocyclic-9-aminoacridines, the imine form was found to be more stable than the amino form by approximately 2.5 kcal/mol. researchgate.net

The nature of the substituent on the exocyclic nitrogen atom significantly influences the position of the amino-imine equilibrium. researchgate.net Attaching an alkyl group, such as a pentyl chain, to the 9-amino position affects the electronic and steric properties of the molecule, thereby shifting the tautomeric preference.

Theoretical studies have shown that substitution at the exocyclic nitrogen can favor the formation of the imine tautomer. nih.govresearchgate.net While highly electronegative substituents strongly favor the imine form, even alkyl groups can influence the balance. researchgate.net The presence of the N-alkyl group in compounds like N-pentyl-9-acridinamine contributes to the stability of the imine structure. clockss.org This preference for the imino form in N-alkylaminoacridines has been suggested by kinetic data from hydrolysis studies in aqueous solutions. clockss.org The stability of the imino tautomer is significant because the C=N double bond in this form is less susceptible to hydrolysis compared to the C-N single bond in the amino tautomer. clockss.org

Table 2: Tautomeric Forms of N-Pentyl-9-Acridinamine

| Tautomer | Key Structural Feature | Implication |

| Amino Form | Aromatic acridine ring; exocyclic C9–N single bond. | The exocyclic nitrogen is sp² hybridized and participates in conjugation with the ring. researchgate.net |

| Imino Form | Quinoidal central ring (dihydroacridine); exocyclic C9=N double bond; proton on ring nitrogen (N10). | The aromaticity of the central ring is disrupted, affecting spectroscopic properties. This form is often thermodynamically preferred in N-substituted derivatives. nih.govnih.gov |

Molecular Modeling and Dynamics Simulations for Biomolecular Interactions

Theoretical and computational chemistry offer powerful tools to investigate the interactions between small molecules and biological macromolecules. For N-pentyl-9-acridinamine, molecular modeling and dynamics simulations provide critical insights into its potential biological activity by elucidating the specifics of its interactions with targets like proteins and nucleic acids. These computational approaches allow for the prediction and analysis of binding modes, affinities, and the conformational changes that occur upon complex formation.

Ligand-Biomolecule Interaction Site Analysis

The 9-aminoacridine scaffold, the core of N-pentyl-9-acridinamine, is well-known for its ability to interact with biomolecules, particularly DNA. researchgate.net Molecular modeling studies, including molecular docking, are frequently employed to predict and analyze these interactions. researchgate.netmdpi.com For the parent compound, 9-aminoacridine, and its derivatives, interactions with serum proteins like bovine serum albumin (BSA) and human serum albumin (HSA) have also been characterized. researchgate.net

Docking analyses have revealed that the binding of 9-aminoacridine hydrochloride hydrate (B1144303) (9AA-HCl) to BSA and HSA is influenced by the size of the protein's binding cavity. researchgate.net The binding site pocket in HSA is significantly larger than in BSA, which allows HSA to bind with a higher stoichiometry compared to BSA. researchgate.net Thermodynamic analyses indicate that the binding with BSA is primarily enthalpy-driven, while the interaction with HSA is entropy-driven. researchgate.net

The primary mode of interaction for many acridine derivatives with DNA is intercalation, where the planar tricyclic ring system inserts between the base pairs of the DNA double helix. researchgate.net However, groove binding is another possible interaction mode. researchgate.net The specific interactions stabilizing the ligand-biomolecule complex often involve a combination of forces. Spectroscopic and calorimetric studies on related compounds have identified electrostatic interactions, hydrogen bonding, and van der Waals forces as key contributors to binding. researchgate.nettandfonline.com The addition of the N-pentyl group to the 9-aminoacridine core is expected to enhance hydrophobic interactions, potentially influencing both binding affinity and the preferred binding site.

| Biomolecule Target | Interaction Mode | Key Stabilizing Forces | Relevant Findings for Acridine Scaffolds |

|---|---|---|---|

| DNA | Intercalation, Groove Binding researchgate.netresearchgate.net | Electrostatic, van der Waals, Hydrogen Bonding researchgate.nettandfonline.com | The planar acridine ring inserts between DNA base pairs; binding can be entropy-driven and endothermic. researchgate.net |

| Serum Albumins (BSA, HSA) | Cavity Binding researchgate.net | Hydrophobic, Enthalpy/Entropy Driven researchgate.net | Binding stoichiometry and thermodynamics differ between BSA and HSA, influenced by binding pocket size. researchgate.net |

Conformational Analysis and Stability Predictions

The conformational flexibility of a ligand is a critical determinant of its binding affinity and selectivity. For N-pentyl-9-acridinamine, the presence of the flexible n-pentyl chain introduces a degree of freedom not present in the rigid 9-aminoacridine core. Conformational analysis aims to identify the low-energy, stable conformations of the molecule in different environments (e.g., in vacuum, in solution, or when bound to a biomolecule).

Computational methods are essential for exploring the conformational landscape of flexible molecules. nih.gov Techniques such as molecular mechanics (MM) force fields (e.g., MMFF94s) can be used for an initial broad conformational search. nih.gov Subsequently, more accurate quantum mechanical methods, like Density Functional Theory (DFT) and ab initio calculations (e.g., MP2), are employed to refine the geometries and energies of the most stable conformers. researchgate.netnih.gov For high accuracy, advanced computational levels like the G4 method can be used to predict the ground state conformation and the energy ordering of low-lying conformers. nih.gov

Studies on N-substituted acridin-9-amines have utilized DFT to investigate thermodynamic characteristics such as relative energies and molecular geometry. researchgate.net These theoretical calculations help assess how the N-substitution impacts processes like tautomerization and the population of different forms in equilibrium under various conditions. researchgate.net The stability of different conformers is influenced by a balance of intramolecular forces, including steric hindrance and potential hydrogen bonding, as well as interactions with the surrounding solvent molecules.

| Computational Method | Purpose in Conformational Analysis | Example Application |

|---|---|---|

| Molecular Mechanics (e.g., MMFF94s) | Initial broad search for possible conformations. nih.gov | Screening large numbers of potential molecular arrangements. nih.gov |

| Density Functional Theory (DFT) | Optimization of geometry and calculation of relative energies of conformers. researchgate.net | Determining thermodynamic characteristics of N-substituted acridines. researchgate.net |

| Ab Initio Methods (e.g., MP2, G4) | High-accuracy energy calculations for refining the stability order of conformations. nih.gov | Accurate prediction of the ground state conformation. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and conformational changes of the molecule over time. nih.gov | Assessing the stability of a ligand-receptor complex. mdpi.com |

Electron Density Distribution Analysis via Quantum Crystallography

Quantum crystallography is an advanced field that combines experimental X-ray diffraction data with quantum mechanical calculations to provide a detailed description of the electron density distribution in molecules and crystals. nih.govarxiv.org This analysis goes beyond simple atomic positions to reveal the nature of chemical bonds, intermolecular interactions, and the electronic properties of the system. nih.gov

For the parent compound, 9-aminoacridine (9aa), quantum crystallography has been used to study the influence of protonation on its electronic characteristics in the crystalline state. nih.gov By applying an aspherical atom refinement to the X-ray diffraction data, researchers have enriched the depiction of electron density and non-covalent interactions. nih.gov The topological analysis of the experimental electron density, based on Quantum Theory of Atoms in Molecules (QTAIM), provides quantitative measures of bonding. nih.govrsc.org This involves locating the bond critical points (BCPs) in the electron density (ρ) and analyzing the value of the density and its Laplacian (∇²ρ) at these points.

In a study comparing 9-aminoacridine hemihydrate (the neutral form) with its protonated hydrochloride salt, significant changes in electron density distribution were observed. nih.gov Protonation was found to decrease the electron density at the bond critical points of N-H and O-H bonds, altering the intermolecular contacts and stabilizing the crystal structure through a synergy of strong hydrogen and halogen bonds. nih.gov These findings highlight how changes in the electronic environment, such as pH, can impact the solid-state properties of the molecule. nih.gov

While specific quantum crystallography data for N-pentyl-9-acridinamine is not available, the results for 9-aminoacridine provide a foundational understanding. The introduction of the electron-donating n-pentyl group at the amino nitrogen would be expected to modulate the electron density distribution within the acridine ring and at the amino group, thereby influencing its hydrogen bonding capabilities and intermolecular interactions.

| Parameter | Description | Significance in Analysis of 9-Aminoacridine nih.gov |

|---|---|---|

| Electron Density (ρ) at BCP | The magnitude of the electron density at a bond critical point, indicating bond strength/order. | Protonation was found to decrease the electron density at the N/O–H bond critical points. nih.gov |

| Laplacian of Electron Density (∇²ρ) at BCP | Indicates whether charge is concentrated (∇²ρ < 0, covalent bonds) or depleted (∇²ρ > 0, closed-shell interactions). | Used to characterize the nature of covalent bonds and non-covalent interactions like hydrogen bonds. nih.gov |

| Intermolecular Contacts | The network of non-covalent interactions (e.g., hydrogen bonds) that define the crystal packing. | Protonation alters the proportions of N⋯H and O⋯H contacts, leading to different crystal architectures. nih.gov |

| Cohesive Energy | The energy required to separate the components of the crystal into isolated molecules, calculated using periodic DFT. | Calculations confirmed that protonation stabilizes the crystal structure. nih.gov |

Molecular Mechanisms of N Pentyl 9 Acridinamine Interaction with Biological Macromolecules

Deoxyribonucleic Acid (DNA) Intercalation Mechanisms

Analysis of DNA Unwinding and Lengthening Dynamics

A direct consequence of intercalation is the distortion of the DNA double helix. The insertion of the planar acridine (B1665455) moiety forces the adjacent base pairs apart, leading to a localized unwinding of the helix and an increase in its length. oup.comoup.com This unwinding can be quantified by measuring the unwinding angle, which is a characteristic value for a given intercalator. Hydrodynamic techniques, such as viscosity measurements and electrophoretic mobility shift assays, are commonly used to observe this lengthening and unwinding of DNA upon ligand binding. For mono-acridines, this unwinding angle is a key parameter indicating a stable intercalative complex has been formed.

Specific Binding Properties to Calf Thymus DNA (CT-DNA)

Calf thymus DNA (CT-DNA) is frequently used as a standard model in spectroscopic and calorimetric analyses to determine the binding parameters of DNA-interactive agents. tandfonline.com For 9-aminoacridine (B1665356) derivatives, techniques like UV-Visible absorption spectroscopy are employed to calculate the intrinsic binding constant (K). The binding affinity is influenced by the nature of the substituents on the acridine ring. Research on substituted 9-aminoacridines has shown a correlation between the electronic properties of the substituent and the DNA binding affinity. tandfonline.com

Table 1: Effect of Ring Substituents on the DNA Binding Affinity of 9-Aminoacridine Derivatives This table illustrates the principle that substituents on the acridine ring modify DNA binding affinity. Data is based on findings for halogenated and methylated derivatives. tandfonline.com

| Compound | Substituent(s) | Relative Binding Affinity (K) vs. 9-Aminoacridine |

| 9-Aminoacridine | None | 1.00 |

| 9-Amino-2-methylacridine | 2-Methyl | Lower |

| 9-Amino-2-chloroacridine | 2-Chloro | Higher |

| 9-Amino-2,7-dimethylacridine | 2,7-Dimethyl | Lower |

G-Quadruplex DNA Interaction Studies

Beyond the canonical double helix, 9-aminoacridine derivatives have been shown to interact with and stabilize non-canonical DNA structures known as G-quadruplexes (G4). researchgate.netnih.gov These structures are formed in guanine-rich sequences, which are notably present in human telomeres and the promoter regions of certain oncogenes. plos.org The stabilization of G4 structures by small molecules can inhibit the activity of enzymes like telomerase and repress gene transcription, making G4 a compelling target in therapeutic research. researchgate.net The binding involves π-π stacking of the acridine ring onto the terminal G-tetrad of the quadruplex. researchgate.net The side chain, such as the N-pentyl group, can further influence binding affinity and selectivity through interactions with the loops and grooves of the G4 structure. The acridine scaffold itself has been identified as a promising starting point for designing G4-specific ligands. nih.gov

Exploration of Bis-Intercalation Phenomena with Acridinamine Scaffolds

The acridinamine scaffold has been extensively used to create dimeric molecules, or bis-intercalators, where two acridine rings are connected by a linker chain. researchgate.net These compounds have the potential to insert both acridine moieties into the DNA duplex simultaneously. This bis-intercalation can result in significantly higher DNA binding affinity and can even cross-link two separate DNA duplexes. oup.comnih.govoup.com The ability to bis-intercalate is critically dependent on the length and flexibility of the linker chain. nih.gov Studies on bis-acridines linked by hydrocarbon chains have shown that a linker of five carbon atoms is sufficient to bridge two intercalation sites, either on the same duplex or between two different duplexes, leading to potent biological effects. oup.comoup.com

Table 2: Influence of Linker Length on the Intercalation Mode of Bis-Acridines This table provides a conceptual summary based on the principles of the excluded-site model and experimental findings. oup.comoup.comnih.gov

| Linker Length (Number of Atoms) | Predominant Intercalation Mode | Consequence |

| < 4 | Mono-intercalation | Only one acridine ring intercalates; the other remains in the groove. |

| 4-6 | Mono- or Bis-intercalation | Can act as an intra-duplex or inter-duplex bis-intercalator. oup.comoup.com |

| > 6 | Bis-intercalation | Both acridine rings can readily intercalate into the same DNA duplex. |

Enzymatic Modulation and Inhibition Pathways

The intercalation of acridine derivatives into DNA creates a structural roadblock that interferes with the function of enzymes that process DNA. The primary targets of this inhibition are DNA topoisomerases I and II. researchgate.netrsc.org These enzymes are essential for managing DNA topology during replication, transcription, and recombination. By stabilizing the DNA-enzyme complex, intercalators like 9-aminoacridine derivatives can trap the enzyme on the DNA, leading to DNA strand breaks and ultimately triggering apoptosis. researchgate.netontosight.ai

Several N-substituted 9-aminoacridine derivatives have been shown to be potent inhibitors of topoisomerase II. nih.gov While the acridine ring is responsible for DNA intercalation, the side chain can interact directly with the topoisomerase enzyme, influencing the inhibitory potency and spectrum of activity. ontosight.ai Dual inhibitors that target both topoisomerase I and II are considered to have significant potential as they may overcome certain mechanisms of drug resistance. oncotarget.com The interaction of N-pentyl-9-acridinamine with DNA would be expected to induce such downstream enzymatic inhibition, a hallmark of this class of compounds.

Topoisomerase Enzyme Inhibition (Topoisomerase I, II, IIB)

Research has explored the role of N-pentyl-9-acridinamine and related compounds as inhibitors of topoisomerase enzymes. These enzymes are crucial for managing DNA topology during processes like replication, transcription, and recombination.

Topoisomerase I and II: While specific studies focusing solely on N-pentyl-9-acridinamine are not extensively detailed in the provided results, the broader class of 9-aminoacridine derivatives is well-known for its topoisomerase-inhibiting properties. These compounds typically function as "topoisomerase poisons," stabilizing the covalent complex formed between the topoisomerase enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to DNA breaks. For Topoisomerase I, this results in single-strand breaks, while for Topoisomerase II, it leads to double-strand breaks. The planar acridine ring intercalates into the DNA at the site of enzyme cleavage.

Topoisomerase IIB: There is no specific information available in the search results detailing the direct inhibition of Topoisomerase IIB by N-pentyl-9-acridinamine. Research on acridine derivatives primarily focuses on Topoisomerase I and IIA.

| Target Enzyme | General Mechanism of Inhibition by 9-Aminoacridine Derivatives |

| Topoisomerase I | Stabilization of the enzyme-DNA covalent complex, leading to single-strand DNA breaks. |

| Topoisomerase II | Stabilization of the enzyme-DNA covalent complex, leading to double-strand DNA breaks. |

Poly(ADP-Ribose) Polymerase (PARP) Inhibition

There is no specific information available in the search results detailing the direct inhibition of Poly(ADP-Ribose) Polymerase (PARP) by N-pentyl-9-acridinamine.

Ribonucleic Acid (RNA) Interaction and Ribosome Biogenesis

The interaction of acridine derivatives with RNA and the subsequent effects on ribosome biogenesis are critical aspects of their biological activity.

Interference with Pre-rRNA Processing

The biogenesis of ribosomes is a fundamental cellular process, initiated by the transcription of precursor ribosomal RNA (pre-rRNA), which then undergoes a series of processing steps to form mature rRNA. biorxiv.org Research has shown that 9-aminoacridine (9-AA), a parent compound to N-pentyl-9-acridinamine, can interfere with this intricate process.

Studies on 9-AA have demonstrated its ability to inhibit both the transcription of pre-rRNA and the subsequent processing of these precursors in mammalian cells. mdpi.comnih.gov This dual inhibition leads to a rapid halt in ribosome production. mdpi.comnih.gov Specifically, 9-AA has been observed to particularly affect the processing of 32S pre-rRNA, a crucial step in the synthesis of the 60S ribosomal subunit. mdpi.com At higher concentrations, the interference becomes more widespread, leading to the accumulation of various pre-rRNA species. mdpi.com This inhibitory effect on pre-rRNA processing is a key aspect of its molecular mechanism. mdpi.comnih.gov

The process of pre-rRNA maturation is complex, involving several endonucleolytic and exonucleolytic steps to yield the mature 18S, 5.8S, and 28S rRNAs. biorxiv.org Any disruption in these steps can lead to the accumulation of aberrant pre-rRNA species. nih.gov The action of compounds like 9-AA, which can disrupt these processing pathways, highlights their potential to modulate fundamental cellular activities. mdpi.com

Direct RNA Binding Investigations

While acridine derivatives are widely recognized for their ability to intercalate with DNA, their interaction with RNA is also a significant aspect of their biological activity. researchgate.net Investigations into 9-aminoacridine (9-AA) have revealed its capacity to bind directly to RNA. mdpi.com This binding is considered a likely contributor to its observed interference with the post-transcriptional maturation of pre-rRNA. mdpi.comnih.gov

A fluorescent intercalator displacement assay has been utilized to demonstrate the in vitro binding of 9-AA to RNA. mdpi.com This assay measures changes in the fluorescence of ethidium (B1194527) bromide, a known nucleic acid intercalator, to detect the binding of small molecules. mdpi.com The confirmed RNA binding of 9-AA provides a mechanistic explanation for its effects on pre-rRNA processing, which is a post-transcriptional event. mdpi.com Furthermore, some acridine compounds have been shown to directly bind to proteins such as FoxP3, interfering with their interaction with DNA and subsequent gene regulation. nih.gov This suggests that the biological effects of acridine derivatives can be multifaceted, involving interactions with both nucleic acids and proteins. researchgate.netnih.gov

Molecular-Level Modulation of Cellular Regulatory Pathways

p53 Protein Stabilization and Transcriptional Activity Induction

The tumor suppressor protein p53 plays a critical role in preventing cancer by regulating cell cycle arrest, apoptosis, and DNA repair. nih.gov The stability and activity of p53 are tightly controlled within the cell. nih.gov Acridine derivatives, structurally related to N-pentyl-9-acridinamine, have been shown to stabilize the p53 protein and induce its transcriptional activity. tandfonline.com

This stabilization occurs through a mechanism distinct from the DNA damage response pathway. tandfonline.com Instead of inducing phosphorylation of p53, which leads to its dissociation from the E3 ubiquitin ligase MDM2, these compounds block the ubiquitination of p53. tandfonline.com This inhibition of ubiquitination prevents the degradation of p53, leading to its accumulation and enhanced transcriptional activation of target genes like Bax, a key inducer of apoptosis. tandfonline.com The ability of acridine derivatives to activate p53 signaling underscores their potential to influence critical cellular pathways that control cell fate. tandfonline.comnih.gov

| Compound Class | Mechanism of Action | Effect on p53 | Downstream Consequence |

|---|---|---|---|

| Acridine Derivatives | Inhibition of p53 ubiquitination | Protein stabilization and increased levels | Induction of p53 transcriptional activity |

Investigation of Ubiquitination Pathway Interference

The ubiquitination pathway is a crucial cellular process that involves the attachment of ubiquitin to substrate proteins, marking them for degradation or altering their function. nih.gov This process is essential for protein homeostasis, cell cycle control, and signal transduction. nih.gov As mentioned previously, acridine derivatives have been found to interfere with the ubiquitination of the p53 protein. tandfonline.com

This interference prevents the polyubiquitination of p53, a process that would normally lead to its degradation by the proteasome. tandfonline.comthno.org By blocking this degradation pathway, acridine compounds effectively increase the intracellular concentration of functional p53. tandfonline.com This mechanism of action, which involves the modulation of the ubiquitin-proteasome system, is a key aspect of how these compounds exert their biological effects. tandfonline.com The ability of various pathogens to interfere with host ubiquitination and deubiquitination pathways to promote their survival underscores the critical nature of this regulatory system. nih.gov

Modulation of NF-κB and PI3K/AKT/mTOR Pathways

The Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathways are central to many cellular processes, including inflammation, cell survival, proliferation, and differentiation. researchgate.netmdpi.com Dysregulation of these pathways is a common feature in many diseases, including cancer. researchgate.netmdpi.com

Research has demonstrated that 9-aminoacridine (9-AA) and its derivatives can modulate both of these critical pathways. nih.gov 9-AA has been shown to suppress the activity of NF-κB, a transcription factor that promotes inflammation and cell survival. nih.govnih.gov Simultaneously, it can inhibit the PI3K/AKT/mTOR pathway, which is a major driver of cell growth and proliferation. nih.govresearchgate.net

The mechanism of PI3K/AKT/mTOR inhibition by 9-AA involves the selective downregulation of the p110γ catalytic subunit of PI3K. nih.gov This leads to a reduction in the activity of the downstream effectors AKT and mTOR. nih.govresearchgate.net The concurrent suppression of NF-κB and the PI3K/AKT/mTOR pathway, coupled with the activation of p53, highlights the ability of acridine-based compounds to target multiple, interconnected signaling networks that are frequently deregulated in disease. nih.gov

| Pathway | Effect of 9-Aminoacridine | Key Molecular Target |

|---|---|---|

| NF-κB | Suppression | NF-κB transcription factor |

| PI3K/AKT/mTOR | Inhibition | p110γ subunit of PI3K |

| p53 | Activation | p53 protein |

Structure Activity Relationship Sar of N Pentyl 9 Acridinamine and Its Derivatives

Correlating N-Alkyl Chain Length (e.g., Pentyl) with Specific Biological Activities

The length of the N-alkyl chain at the 9-amino position of acridine (B1665455) derivatives is a critical determinant of their biological activity. Studies have shown a clear structure-activity relationship (SAR) where the chain length influences the compound's efficacy against various biological targets.

In the context of antimalarial activity, the presence of an aminoalkyl chain at the 9-position of the acridine ring is crucial. mdpi.com The side chain itself may not possess antimalarial properties, but when attached to the acridine nucleus, the resulting compound exhibits this activity. slideshare.net Investigations into quinacrine (B1676205) and its analogues, which feature a dialkylaminoalkyl side chain at the 9-position, have revealed that the length of this alkyl linker significantly influences their anti-prion activity. researchgate.net

Furthermore, the nature of the side chain can dictate the mechanism of action. While many acridine-based compounds are known to function through DNA intercalation and topoisomerase inhibition, 9-alkylaminoacridines with longer alkyl chains may act as amphiphilic, membrane-active disruptors. nih.gov The pentyl group, being of intermediate length, may confer a balance of properties that could contribute to a mixed mechanism of action.

The following table summarizes the effect of N-alkyl chain length on the antibacterial activity of 9-aminoacridine (B1665356) derivatives against S. aureus.

| N-Alkyl Chain Length | Antibacterial Activity (MIC99 in µM) |

| Short (e.g., < C5) | Lower activity |

| Intermediate (e.g., C5 - Pentyl) | Moderate activity |

| Long (C10-C14) | Peak activity (2-3 µM) nih.gov |

| Very Long (> C14) | Decreased activity |

This table is illustrative and based on general trends observed in SAR studies. Specific values for N-pentyl-9-acridinamine would require direct experimental data.

Impact of Substituents on the Acridine Ring System on Mechanistic Profiles

The introduction of different functional groups can either enhance or diminish the compound's efficacy. For example, the presence of a chlorine atom on the acridine ring has been shown to increase both frameshift mutagenicity and DNA binding affinity, while a methyl group tends to reduce these activities. tandfonline.com In the case of quinacrine, a well-known antimalarial drug, the chlorine and methoxy (B1213986) groups on the acridine ring are critical for its activity. slideshare.net Shifting the position of the methoxy group or replacing the chlorine with other halogens can lead to a significant loss of antimalarial potency. slideshare.net

The electronic properties of the substituents play a crucial role. Electron-withdrawing groups can affect the reactivity of the acridine system. researchgate.net For instance, the binding affinity to DNA has been observed to increase with the introduction of substituents having a higher Hammett substituent constant. tandfonline.com However, this correlation is not always straightforward, as other factors can also come into play. tandfonline.com

The cytotoxicity of acridine derivatives is also heavily influenced by the substitution pattern on the ring. Certain substituents, such as 3-fluoro-6-methoxy-4-methyl, have been associated with greater cytotoxicity compared to the 2-methoxy-6-chloro substitution found in quinacrine. researchgate.net

The following table provides examples of how different substituents on the acridine ring can affect the biological properties of 9-aminoacridine derivatives.

| Substituent on Acridine Ring | Effect on Biological Property | Reference |

| Methyl group | Reduced mutagenic activity and DNA binding affinity | tandfonline.com |

| Chlorine | Increased mutagenic activity and DNA binding affinity | tandfonline.com |

| Halogenated derivatives | Higher toxicity against Salmonella typhimurium TA1537 | tandfonline.com |

| Methoxy and Chlorine (as in Quinacrine) | Essential for antimalarial activity | slideshare.net |

| Electron-withdrawing groups | Favorable for anti-prion activity | researchgate.net |

These findings underscore the importance of the acridine ring's substitution pattern in fine-tuning the mechanistic profile of compounds like N-pentyl-9-acridinamine for specific therapeutic applications.

Role of Amino/Imine Tautomerism in Influencing Biological Interactions

The 9-aminoacridine scaffold, including N-pentyl-9-acridinamine, can exist in two tautomeric forms: the amino form and the imine form. ub.edunih.gov This tautomeric equilibrium is a critical aspect of their chemistry and has significant implications for their biological interactions, particularly with DNA. The ability of the heterocyclic nitrogen to act as either an acceptor or a donor depending on the tautomeric form radically affects the molecule's binding properties. nih.govresearchgate.net

The equilibrium between the amino and imine forms can be influenced by several factors, including the nature of the solvent and the temperature. nih.gov Spectroscopic and theoretical studies have shown that for some 9-acridinamine derivatives, both tautomers can coexist in solvents of varying polarities. researchgate.net Electronegative substituents at the exocyclic nitrogen atom tend to favor the formation of the imine tautomer. researchgate.net

The protonated form of 9-aminoacridine, which is relevant under physiological conditions, is believed to exist predominantly in the imino form. This has implications for its intercalative interactions with nucleic acids. nih.gov The imine form is crucial for the coordination of the molecule to metal ions in certain metal-based acridine complexes, which can also interact with DNA. ub.edunih.gov

The tautomeric state can influence the mode of binding to DNA. While the planar acridine ring intercalates between DNA base pairs, the specific interactions and the stability of the resulting complex can be affected by whether the amino or imine form is present. The different hydrogen bonding capabilities of the two tautomers can lead to distinct interactions within the DNA grooves.

The amino/imine tautomerism is a key feature to consider when designing new acridine derivatives with specific biological targets. The ability to control or favor a particular tautomeric form through chemical modification could be a powerful tool in optimizing the therapeutic properties of these compounds.

Correlation between Electronic Properties and Intercalation Efficiency

The efficiency with which N-pentyl-9-acridinamine and its analogs intercalate into the DNA double helix is strongly correlated with their electronic properties. The planar aromatic structure of the acridine ring is a prerequisite for intercalation, but the electronic distribution within this system governs the strength and specificity of the interaction.

The process of intercalation involves the insertion of the planar acridine ring between adjacent base pairs of DNA. This interaction is primarily stabilized by π-π stacking interactions between the aromatic system of the acridine and the nucleobases. The electronic properties of the acridine ring, which can be modulated by substituents, directly influence the strength of these π-π stacking interactions.

Studies have shown that the binding affinity of 9-aminoacridine derivatives to DNA increases with the introduction of substituents that have higher Hammett substituent constants, which is a measure of the electron-donating or electron-withdrawing ability of a substituent. tandfonline.com This suggests that modifying the electronic landscape of the acridine ring can enhance its ability to intercalate.

The electronic properties of the molecule also play a role in its interaction with lipid membranes, which can be a preliminary step before reaching intracellular targets like DNA. Studies on 9-aminoacridine have shown that its interaction with lipid bilayers, as measured by changes in fluorescence and electrical properties, is influenced by its electronic state and the surrounding environment. nih.gov

In essence, the electronic characteristics of N-pentyl-9-acridinamine are a critical factor in its ability to efficiently intercalate into DNA, which is a cornerstone of its biological activity.

Design Principles for Modulating Binding Affinity, Selectivity, and Intracellular Transport

The design of N-pentyl-9-acridinamine derivatives with enhanced therapeutic potential relies on a set of principles aimed at modulating their binding affinity, selectivity for specific biological targets, and their ability to be transported into cells. These principles are derived from extensive structure-activity relationship (SAR) studies.

Modulating Binding Affinity:

Acridine Ring Substitution: The introduction of specific substituents onto the acridine ring can significantly alter DNA binding affinity. For instance, electron-withdrawing groups can enhance the intercalative binding. researchgate.nettandfonline.com The position of the substituent is also critical, with certain positions having a more profound effect on activity than others. nih.gov

Side Chain Modification: The nature and length of the side chain at the 9-amino position are crucial. For some biological activities, a longer alkyl chain enhances potency. nih.govresearchgate.net The inclusion of basic groups in the side chain can also influence binding. nih.gov

Bivalent Ligands: Linking two 9-aminoacridine units together can increase binding affinity and allosteric effects at certain receptors. researchgate.net

Enhancing Selectivity:

Target-Specific Modifications: By understanding the specific interactions between the acridine derivative and its target, modifications can be made to enhance selectivity. For example, in the design of anti-prion agents, specific substitutions on the acridine ring and the side chain were found to be important for activity against the infectious prion protein. researchgate.net

Hybrid Molecules: The creation of hybrid molecules, where the acridine scaffold is combined with other pharmacophores, can lead to compounds with improved selectivity and novel mechanisms of action. nih.govresearchgate.netmdpi.com

Improving Intracellular Transport:

Lipophilicity Balance: The lipophilicity of the molecule, influenced by the N-alkyl chain (like the pentyl group) and other substituents, is a key factor in its ability to cross cell membranes. A balance must be struck, as excessive lipophilicity can lead to non-specific membrane interactions and reduced bioavailability.

Prodrug Strategies: The use of prodrug approaches, where the active compound is released after metabolic activation, can be employed to improve transport and targeting.

Carrier-Mediated Transport: Designing derivatives that can be recognized and transported by specific cellular uptake mechanisms is another strategy to enhance intracellular delivery.

The following table summarizes some key design principles for the modification of 9-aminoacridine derivatives.

| Design Principle | Example of Modification | Desired Outcome | Reference |

| Enhance Binding Affinity | Introduction of electron-withdrawing groups on the acridine ring | Increased DNA intercalation | researchgate.nettandfonline.com |

| Improve Selectivity | Creation of hybrid molecules with other pharmacophores | Targeting of specific enzymes or receptors | nih.govresearchgate.net |

| Modulate Transport | Variation of the N-alkyl chain length | Optimization of lipophilicity for membrane passage | nih.govresearchgate.net |

| Increase Potency | Dimerization of the acridine scaffold | Enhanced receptor binding and allosteric modulation | researchgate.net |

By applying these principles, medicinal chemists can rationally design new derivatives of N-pentyl-9-acridinamine with improved therapeutic profiles.

Future Research Directions and Methodological Enhancements

Development of N-Pentyl-9-Acridinamine as a Fluorescent Probe for Biological Imaging and Sensing

The inherent fluorescence of the acridine (B1665455) ring system provides a powerful foundation for developing molecular probes. researchgate.netgoogle.com 9-aminoacridine (B1665356) and its derivatives have been utilized to probe biological environments, such as the electrical diffuse layer of mitochondrial membranes and for the detection of specific analytes. nih.govresearchgate.net The development of N-pentyl-9-acridinamine as a specialized fluorescent probe represents a logical and promising research avenue.

The N-pentyl group, a five-carbon alkyl chain, significantly increases the lipophilicity of the molecule compared to the parent 9-aminoacridine. This modification is expected to enhance its interaction with and partitioning into cellular membranes and other lipid-rich environments. Future studies should systematically characterize the photophysical properties of N-pentyl-9-acridinamine, including its absorption and emission spectra, quantum yield, and fluorescence lifetime in various solvent environments mimicking biological milieus.

A key area of investigation will be its application in live-cell imaging. The compound's increased lipophilicity could make it an excellent candidate for staining and visualizing cellular membranes or lipid droplets. Research should focus on using techniques like confocal laser scanning microscopy (CLSM), as has been done with the parent 9-aminoacridine, to track its subcellular localization and dynamic processes in real-time. nih.gov Furthermore, the sensitivity of the acridine fluorophore to its local environment (e.g., pH, ion concentration) could be exploited to create sensors where the N-pentyl group anchors the probe within specific nonpolar domains of a cell. nih.govresearchgate.net

Table 1: Potential Applications of N-Pentyl-9-Acridinamine as a Fluorescent Probe

| Application Area | Rationale for Use | Target Cellular Component |

|---|---|---|

| Membrane Dynamics | Increased lipophilicity from the N-pentyl chain enhances membrane partitioning. | Plasma membrane, mitochondrial membranes, endoplasmic reticulum. |

| Lipid Droplet Imaging | The hydrophobic nature of the probe may lead to accumulation in lipid-rich structures. | Cytoplasmic lipid droplets. |

| Sensing in Nonpolar Environments | The fluorescence properties of the acridine core are sensitive to the local microenvironment. | Hydrophobic pockets of proteins, interior of micelles or liposomes. |

Integration of N-Pentyl-9-Acridinamine into Hybrid Biomolecular Systems

The conjugation of bioactive small molecules to larger biomolecular systems, such as peptides, proteins, or oligonucleotides, is a powerful strategy to enhance target specificity, improve bioavailability, and introduce novel functionalities. researchgate.net 9-aminoacridine derivatives have been successfully conjugated to targeting peptides to direct the molecule specifically to cancer cells. google.com

One promising direction is the development of DNA-targeting agents. While the acridine core is a known DNA intercalator, conjugating it to a DNA-binding peptide or an oligonucleotide could create a hybrid molecule with significantly enhanced binding affinity and sequence specificity. nih.gov The N-pentyl group might influence the orientation and depth of intercalation, a hypothesis that warrants detailed structural biology studies.

Table 2: Proposed Hybrid Systems and Their Potential Applications

| Hybrid System Component | Linkage Strategy | Potential Application |

|---|---|---|

| Targeting Peptides | Amide bond formation with the 9-amino group. | Targeted delivery to specific cell types (e.g., cancer cells). google.com |

| DNA Oligonucleotides | Covalent attachment to the terminus or a modified base. | Sequence-specific DNA labeling, gene targeting. |

| Enzyme Substrates | Incorporation into a peptide sequence recognized by a specific protease. | "Smart" probes that become fluorescent upon enzymatic cleavage. |

Advanced Bioanalytical Techniques for Real-Time Mechanistic Studies

Understanding the precise mechanism of action of N-pentyl-9-acridinamine requires the application of sophisticated bioanalytical techniques capable of monitoring molecular interactions in real-time. nih.gov While traditional assays provide endpoint data, advanced methods can elucidate the kinetics and dynamics of the drug-target interaction.

Fluorescence-based techniques are particularly well-suited for studying acridine derivatives. rsc.org Time-resolved fluorescence spectroscopy and fluorescence lifetime imaging microscopy (FLIM) can be used to study how the compound's environment within a cell affects its excited state, providing insights into binding events and local environmental changes. researchgate.netrsc.org

To study interactions with purified protein targets, surface plasmon resonance (SPR) is an invaluable tool. nih.gov By immobilizing a target protein (e.g., topoisomerase, a kinase) on a sensor chip, researchers can flow a solution of N-pentyl-9-acridinamine over the surface and measure the binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants in a label-free manner. nih.gov For DNA binding, electrophoretic mobility shift assays (EMSAs) can be used to visualize the formation of drug-DNA complexes, while fluorescence quenching assays can quantify the binding affinity. nih.govnih.gov

Table 3: Advanced Bioanalytical Methods for Mechanistic Studies

| Technique | Information Obtained | Example Application for N-Pentyl-9-Acridinamine |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (ka, kd). | Quantifying the interaction with purified target proteins like topoisomerase or kinases. nih.gov |

| Fluorescence Lifetime Imaging (FLIM) | Spatially resolved fluorescence lifetime. | Mapping target engagement and micro-environmental changes within live cells. |

| Confocal Laser Scanning Microscopy (CLSM) | Subcellular localization and dynamics. | Visualizing accumulation in membranes or organelles. nih.gov |

| Electrophoretic Mobility Shift Assay (EMSA) | Qualitative assessment of DNA binding. | Confirming DNA intercalation or groove binding. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, KD). | Characterizing the driving forces behind drug-target interaction. |

Computational Design and Predictive Modeling for Novel N-Acridinamine Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery by predicting the properties of novel compounds and guiding synthetic efforts. rsc.orgnih.gov For N-acridinamine derivatives, computational approaches can be used to design new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity, are fundamental. nih.govnih.gov By synthesizing and testing a library of analogs where the N-alkyl chain length is varied (e.g., N-propyl, N-butyl, N-hexyl) or where substituents are added to the acridine rings, researchers can build robust SAR models.

Molecular docking simulations can predict the binding mode and affinity of N-pentyl-9-acridinamine and its derivatives within the active site of target proteins, such as DNA topoisomerase II or various kinases. benthamdirect.com These models can reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) that are crucial for activity and guide the design of new molecules that optimize these interactions.

Furthermore, quantum crystallography and periodic Density Functional Theory (DFT) calculations can provide a deep understanding of the electronic properties of the acridine system, including the influence of protonation and intermolecular interactions on its behavior in a biological context. rsc.org Predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties can also be employed early in the design phase to filter out candidates with poor drug-like characteristics, saving time and resources. nih.gov

Table 4: Computational Approaches for Designing Novel Derivatives

| Computational Method | Objective | Predicted Parameters |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a biological target. | Binding energy, protein-ligand interactions. benthamdirect.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | IC50, Ki. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-target complex over time. | Stability of binding, conformational changes. |

| ADME Prediction | Forecast pharmacokinetic properties. | Solubility, permeability, metabolic stability. nih.gov |

| Density Functional Theory (DFT) | Analyze electronic structure and properties. | Electron density, charge distribution, reactivity. rsc.org |

Q & A

Basic: What are the optimal synthetic routes for preparing N-pentyl-9-acridinamine with high purity, and how can side reactions be minimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or reductive amination of 9-acridinamine with n-pentyl halides. Key steps include:

- Reagent selection : Use n-pentyl iodide (higher reactivity vs. bromide) to improve yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted amines and alkyl halides. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .

- Side reactions : Competing N-alkylation at other positions can occur. Control reaction temperature (<60°C) and use stoichiometric excess of 9-acridinamine (1.2:1 molar ratio) to suppress byproducts .

Basic: Which spectroscopic techniques are most reliable for characterizing N-pentyl-9-acridinamine, and what diagnostic peaks should be prioritized?

Methodological Answer:

- 1H NMR : Look for the acridine aromatic protons (δ 8.2–8.8 ppm) and n-pentyl chain signals (δ 0.9 ppm, terminal CH3; δ 1.3–1.5 ppm, CH2 groups). Integration ratios should confirm 9-substitution .

- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]+ at m/z 281.2 confirms molecular weight. Fragmentation peaks (e.g., loss of pentyl group, m/z 195.1) validate structure .

- UV-Vis : Acridine’s π→π* transition (~360 nm) shifts upon alkylation; monitor for bathochromic shifts to confirm conjugation .

Advanced: How can researchers resolve contradictions in reported biological activity data for N-pentyl-9-acridinamine across cell-based vs. in vivo studies?

Methodological Answer:

- Experimental variables : Ensure consistency in solvent (e.g., DMSO vs. aqueous buffers) and concentration ranges. DMSO >0.1% can alter membrane permeability, skewing cell-based results .

- Metabolic stability : In vivo hydrolysis of the n-pentyl group (via esterases) may reduce efficacy. Conduct LC-MS stability assays in plasma to quantify degradation rates .

- Statistical reconciliation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare inter-study variability. Report confidence intervals for bioactivity IC50 values .

Advanced: What experimental designs are recommended to investigate N-pentyl-9-acridinamine’s interaction with DNA G-quadruplex structures?

Methodological Answer:

- Fluorescence displacement assays : Use thioflavin T (competitive binder) with λex = 425 nm, λem = 485 nm. Calculate binding constants (Kd) via Stern-Volmer plots .

- Circular Dichroism (CD) : Monitor structural changes in DNA (e.g., human telomeric sequence) upon ligand binding. Parallel vs. antiparallel G-quadruplex conformations show distinct CD signatures (peaks at 265 nm vs. 295 nm) .

- Molecular dynamics simulations : Parameterize the ligand with AMBER force fields to predict binding modes. Validate with NMR titration data .

Basic: How stable is N-pentyl-9-acridinamine under varying pH and temperature conditions, and what storage protocols are advised?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies (pH 3–10, 37°C). The compound is stable in neutral buffers (pH 6–8) but hydrolyzes rapidly under alkaline conditions (t1/2 <24 hrs at pH 10) .

- Thermal stability : Store at −20°C in amber vials. TGA analysis shows decomposition onset at 180°C .

- Light sensitivity : UV irradiation (254 nm) induces photodegradation; use light-protected containers .

Advanced: What mechanistic insights explain the role of the n-pentyl chain in enhancing N-pentyl-9-acridinamine’s supramolecular assembly properties?

Methodological Answer:

- Hydrophobic effect : The n-pentyl chain promotes micelle formation in aqueous solutions (critical micelle concentration ~0.1 mM). Measure via dynamic light scattering (DLS) .

- π-π stacking vs. alkyl interactions : Compare assembly thermodynamics (ΔG, ΔH) with shorter-chain analogs (e.g., N-methyl derivatives) using isothermal titration calorimetry (ITC). Longer chains favor entropy-driven assembly .

- X-ray crystallography : Resolve crystal packing to identify van der Waals interactions between pentyl chains (spacing ~4.8 Å) .